2,4-Diphenylpyrimidine
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Overview
Description
2,4-Diphenylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with phenyl groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diphenylpyrimidine can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then cyclized with guanidine to yield this compound . Another method involves the reaction of benzyl cyanide with benzaldehyde in the presence of ammonium acetate and acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,4-Diphenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-diphenylpyrimidine involves its interaction with specific molecular targets. For example, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
5-Fluoro-2,4-diphenylpyrimidine: A potent inhibitor of cyclin-dependent kinases with enhanced biological activity.
2,4,6-Trisubstituted Pyrimidines: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness: 2,4-Diphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a cyclin-dependent kinase inhibitor makes it particularly valuable in cancer research and drug development .
Properties
IUPAC Name |
2,4-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUBCBSUBXPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459467 |
Source
|
Record name | Pyrimidine, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25095-48-1 |
Source
|
Record name | Pyrimidine, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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